molecular formula C11H9BrO4 B1597748 Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate CAS No. 59609-59-5

Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate

Cat. No. B1597748
CAS RN: 59609-59-5
M. Wt: 285.09 g/mol
InChI Key: ZLWZFMIPUOKDJU-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate is a chemical compound with the CAS Number: 59609-59-5 . It has a molecular weight of 285.09 . The IUPAC name for this compound is methyl 3-bromo-2,4-dioxo-4-phenylbutanoate .


Molecular Structure Analysis

The InChI code for Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate is 1S/C11H9BrO4/c1-16-11(15)10(14)8(12)9(13)7-5-3-2-4-6-7/h2-6,8H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate is a solid powder . It has a boiling point of 110-112 degrees Celsius . The compound should be stored at ambient temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel N-(α-bromoacyl)-α-amino esters, including compounds similar to Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate, have been synthesized with their crystal structures and biological activities screened. The synthesized compounds exhibited low cytotoxicity and lacked antibacterial and anti-inflammatory activity in tested concentrations, which might be advantageous for their use in prodrug development (Yancheva et al., 2015).

Biological Activity Screening

  • The same study also performed an in-silico toxicological evaluation of these compounds, suggesting their potential for further investigation in drug development due to their favorable pharmacokinetic behavior and toxicological properties (Yancheva et al., 2015).

Functional Degradable Polymers

  • Vinyl bromobutanoate, a derivative closely related to the structure of interest, was synthesized for the development of novel degradable polymers. These polymers contain pendent bromine functional groups that can be modified via post-polymerization, offering a new class of hydrophilic functional degradable copolymers (Hedir et al., 2015).

Tissue Engineering Materials

  • Polyhydroxyalkanoates (PHA) have been used in tissue engineering, suggesting that compounds with structural similarities to Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate might find applications in developing medical devices and repair patches due to their biodegradability and thermoprocessability (Chen & Wu, 2005).

Environmental and Analytical Applications

  • A low-toxic dispersive liquid-liquid microextraction method used 1-bromo-3-methylbutane, showcasing the broader category of brominated compounds' utility in analytical chemistry for the determination of heavy metals in water samples (Peng et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H302+H312+H332;H319;H335 . The precautionary statements are P271;P260;P280 .

properties

IUPAC Name

methyl 3-bromo-2,4-dioxo-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)8(12)9(13)7-5-3-2-4-6-7/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWZFMIPUOKDJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C(C(=O)C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20377408
Record name methyl 3-bromo-2,4-dioxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2,4-dioxo-4-phenylbutanoate

CAS RN

59609-59-5
Record name methyl 3-bromo-2,4-dioxo-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20377408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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